molecular formula C11H24N2O2 B1378025 tert-butyl N-(2-aminohexyl)carbamate CAS No. 1384430-32-3

tert-butyl N-(2-aminohexyl)carbamate

Cat. No.: B1378025
CAS No.: 1384430-32-3
M. Wt: 216.32 g/mol
InChI Key: HDYLLORAJORZCO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminohexyl)carbamate: is an organic compound with the molecular formula C11H24N2O2. It is a derivative of hexanediamine, where one of the amino groups is protected by a tert-butyl carbamate group. This compound is often used in organic synthesis and as a building block in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-aminohexyl)carbamate can be synthesized by reacting hexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified by extraction and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-aminohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.

Major Products Formed:

    Substitution Reactions: Products include various N-substituted derivatives depending on the electrophile used.

    Deprotection Reactions: The primary product is hexanediamine, which can be further utilized in subsequent synthetic steps.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-aminohexyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. It is also used in the synthesis of specialty chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminohexyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(6-aminohexyl)carbamate hydrochloride
  • N-Boc-1,6-diaminohexane

Comparison: tert-Butyl N-(2-aminohexyl)carbamate is unique due to its specific chain length and the position of the amino group. Compared to tert-butyl N-(2-aminoethyl)carbamate, it has a longer carbon chain, which can influence its reactivity and solubility. The presence of the tert-butyl carbamate group provides stability and ease of handling, making it a preferred choice in synthetic applications .

Biological Activity

Tert-butyl N-(2-aminohexyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and protein targeting. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C11H24N2O2C_{11}H_{24}N_{2}O_{2} and a molecular weight of approximately 216.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a hexyl amine chain. This unique structure allows for various interactions within biological systems, making it suitable for applications in drug design.

The primary mechanism through which this compound exerts its biological activity is via its role as a linker in Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target protein, leading to ubiquitination and subsequent proteasomal degradation. The effectiveness of this process is highly dependent on the linker used, with this compound providing optimal flexibility and spatial arrangement for effective binding interactions necessary for protein degradation processes .

Antiproliferative Effects

Recent studies have demonstrated that compounds linked through this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research comparing these compounds to established antiproliferative agents like metformin revealed that some PROTACs required lower concentrations to achieve comparable or superior growth inhibition in pancreatic cancer cells .

Antibacterial Activity

In addition to its role in cancer therapy, this compound has been investigated for antibacterial properties. A study examining alkylamine-linked compounds showed that those incorporating longer-chain amines exhibited activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.1 to 13.4 µM, indicating promising antibacterial potential .

Case Studies

Case Study 1: PROTAC Development

A notable case study involved the development of a PROTAC utilizing this compound as a linker. This PROTAC was designed to target a specific oncoprotein implicated in tumor growth. In vitro assays demonstrated that the compound effectively induced degradation of the target protein, leading to reduced cell viability in cancer cell lines.

Case Study 2: Antibacterial Applications

Another study focused on evaluating the antibacterial efficacy of derivatives containing this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed enhanced activity compared to traditional antibiotics, suggesting potential for development into new therapeutic agents .

Summary of Findings

Study Focus Biological Activity Key Findings
PROTAC DevelopmentTargeted protein degradationEffective in reducing cell viability in cancer cells
Antibacterial ActivityInhibition of bacterial growthMIC values between 6.1–13.4 µM against S. aureus

Properties

IUPAC Name

tert-butyl N-(2-aminohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-9(12)8-13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYLLORAJORZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195959
Record name Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-32-3
Record name Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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